1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, methoxy, thiophene, and furan groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions:
Coupling Reactions: The thiophene and furan rings are often introduced via coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of organohalides with organometallic reagents.
Urea Formation: The final step typically involves the formation of the urea linkage through the reaction of an amine with an isocyanate or carbodiimide under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group, or reduce the urea linkage to form amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity has led to investigations into its use as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for further pharmaceutical research.
Industry: The compound’s reactivity and stability make it suitable for use in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is largely dependent on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can be compared with other compounds that feature similar structural motifs, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(phenyl)urea: Lacks the thiophene and furan rings, resulting in different chemical reactivity and biological activity.
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which may alter its chemical stability and reactivity.
1-(5-Chloro-2-methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate: Features a carbamate group, which can influence its pharmacokinetic properties and biological activity.
The unique combination of chloro, methoxy, thiophene, and furan groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-16-4-2-12(18)8-14(16)20-17(21)19-9-13-3-5-15(23-13)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSCSNAZGIAFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.